7-cycloheptyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound with potential applications in medicinal chemistry, particularly as a selective inhibitor of cyclin-dependent kinase 2. It is classified under the category of pyrimidine derivatives and is recognized for its structural complexity and biological activity.
The compound is cataloged under the Chemical Abstracts Service number 945158-62-3 and has a molecular formula of C20H20N6O, indicating a significant molecular weight of approximately 360.4 g/mol . Its synthesis and characterization have been detailed in various scientific articles exploring its potential as an anticancer agent .
The synthesis of 7-cycloheptyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions that include cyclization processes and functional group modifications. Common methods include:
The synthesis may employ various reagents such as hydrazine derivatives for triazole formation and appropriate alkylating agents to introduce the cycloheptyl moiety. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 7-cycloheptyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features multiple interconnected rings that contribute to its biological activity. The key structural components include:
The compound's molecular weight is approximately 360.4 g/mol with a melting point that can vary based on purity but generally falls within a defined range typical for similar compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation.
The reactivity of 7-cycloheptyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one includes:
These reactions are often studied in vitro to evaluate the stability and metabolic pathways of the compound in biological systems. The kinetics of these reactions can provide insights into its potential therapeutic window.
The primary mechanism of action for 7-cycloheptyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves inhibition of cyclin-dependent kinase 2. This inhibition disrupts cell cycle progression in cancer cells.
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values ranging from 45 to 99 nM. The mechanism includes:
The compound is typically presented as a solid with varying solubility depending on solvent polarity. Its melting point suggests it is stable under normal laboratory conditions but may decompose at elevated temperatures.
Chemical properties include:
Relevant data from studies indicate that its pharmacokinetic profile supports oral bioavailability and suitable distribution characteristics within biological systems.
7-cycloheptyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has promising applications in:
Research continues to explore its full potential through various preclinical trials aimed at understanding its broader therapeutic applications in oncology.
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3